2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene

Cross‑coupling Diarylmethane synthesis Palladium catalysis

2‑Bromo‑1‑(bromomethyl)‑4‑(trifluoromethyl)benzene (CAS 657‑64‑7) is a dihalogenated aromatic compound that combines a bromomethyl group and a bromo substituent with a trifluoromethyl moiety on the same benzene ring [REFS‑1]. This substitution pattern creates two distinct reactive sites: an electrophilic benzylic bromide that readily participates in nucleophilic substitution and cross‑coupling reactions, and an aryl bromide that is active in palladium‑catalyzed transformations [REFS‑2].

Molecular Formula C8H5Br2F3
Molecular Weight 317.93 g/mol
CAS No. 657-64-7
Cat. No. B1611312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene
CAS657-64-7
Molecular FormulaC8H5Br2F3
Molecular Weight317.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)Br)CBr
InChIInChI=1S/C8H5Br2F3/c9-4-5-1-2-6(3-7(5)10)8(11,12)13/h1-3H,4H2
InChIKeyQXNLLMCGCALGBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2‑Bromo‑1‑(bromomethyl)‑4‑(trifluoromethyl)benzene (CAS 657‑64‑7) is a Critical Building Block for Complex Molecule Synthesis


2‑Bromo‑1‑(bromomethyl)‑4‑(trifluoromethyl)benzene (CAS 657‑64‑7) is a dihalogenated aromatic compound that combines a bromomethyl group and a bromo substituent with a trifluoromethyl moiety on the same benzene ring [REFS‑1]. This substitution pattern creates two distinct reactive sites: an electrophilic benzylic bromide that readily participates in nucleophilic substitution and cross‑coupling reactions, and an aryl bromide that is active in palladium‑catalyzed transformations [REFS‑2]. The trifluoromethyl group enhances lipophilicity and metabolic stability while exerting strong electron‑withdrawing effects that modulate the reactivity of both halogens [REFS‑1]. With a molecular weight of 317.93 g·mol⁻¹, a calculated density of 1.885 g·cm⁻³, and a boiling point of approximately 246.5 °C, this compound is a versatile intermediate for constructing complex molecules in medicinal chemistry, agrochemical development, and materials science [REFS‑3].

Why a Generic Aryl Halide Cannot Replace 2‑Bromo‑1‑(bromomethyl)‑4‑(trifluoromethyl)benzene in Advanced Synthesis


In‑class compounds such as 1‑bromo‑4‑(trifluoromethyl)benzene or 1‑(bromomethyl)‑4‑(trifluoromethyl)benzene possess only a single reactive halogen atom, limiting the molecular complexity that can be achieved in a single synthetic step [REFS‑1]. By contrast, 2‑bromo‑1‑(bromomethyl)‑4‑(trifluoromethyl)benzene furnishes two orthogonal electrophilic centers—the benzylic bromide and the aryl bromide—that can be engaged in sequential or site‑selective cross‑coupling reactions [REFS‑2]. This dual‑reactivity profile enables the rapid assembly of unsymmetrical diarylmethanes and terphenyl derivatives that are inaccessible with mono‑halogenated analogues [REFS‑3]. Furthermore, the ortho‑bromobenzyl bromide architecture is specifically required for double Suzuki–Miyaura transformations, where the benzylic bromide couples first under mild conditions, leaving the aryl bromide intact for a subsequent coupling event [REFS‑3]. Substituting a simpler analogue would forfeit this orthogonal reactivity, increase step count, and reduce overall yield and atom economy [REFS‑3].

Quantitative Evidence for the Superiority of 2‑Bromo‑1‑(bromomethyl)‑4‑(trifluoromethyl)benzene Over Closest Analogs


Orthogonal Reactivity Enables Sequential Double Suzuki–Miyaura Coupling

2‑Bromo‑1‑(bromomethyl)‑4‑(trifluoromethyl)benzene belongs to the class of ortho‑bromobenzyl bromides that undergo selective double Suzuki–Miyaura cross‑coupling [REFS‑1]. The benzylic bromide reacts first with an arylboronic acid under mild palladium catalysis, while the aryl bromide remains intact for a subsequent coupling with a different boronic acid. This orthogonal reactivity is not possible with mono‑halogenated analogues such as 1‑(bromomethyl)‑4‑(trifluoromethyl)benzene or 1‑bromo‑4‑(trifluoromethyl)benzene, which can only participate in a single coupling event [REFS‑1].

Cross‑coupling Diarylmethane synthesis Palladium catalysis

Higher Calculated Lipophilicity (Log P) Improves Membrane Permeability in Drug Candidate Synthesis

The target compound exhibits a calculated consensus Log Po/w of 4.27 (XLOGP3 = 4.06, WLOGP = 5.36) [REFS‑1]. This represents a 1.0–1.5 unit increase in lipophilicity compared to 1‑bromo‑4‑(trifluoromethyl)benzene (estimated Log P ≈ 3.2–3.5) and a ~0.8 unit increase compared to 1‑(bromomethyl)‑4‑(trifluoromethyl)benzene (estimated Log P ≈ 3.4–3.7) [REFS‑2]. The higher Log P is attributed to the additional bromine atom at the ortho position, which enhances hydrophobic surface area and decreases water solubility (0.00839 mg·mL⁻¹ for the target compound) [REFS‑1].

Medicinal chemistry Lipophilicity Drug design

Enhanced Electron‑Withdrawing Character Modulates Reactivity and Stability

The combination of a trifluoromethyl group and an ortho‑bromine substituent creates a uniquely electron‑deficient aromatic ring [REFS‑1]. The trifluoromethyl group exerts a strong –I (inductive) and –M (mesomeric) effect, while the ortho‑bromine further withdraws electron density through inductive and resonance effects. This electronic profile contrasts with that of 1‑(bromomethyl)‑4‑(trifluoromethyl)benzene, which lacks the additional electron‑withdrawing bromine, and with 1‑bromo‑4‑(trifluoromethyl)benzene, which lacks the electrophilic benzylic carbon [REFS‑1]. The enhanced electron deficiency increases the electrophilicity of the benzylic bromide and reduces the susceptibility of the aryl bromide to oxidative addition side reactions [REFS‑1].

Electronic effects Reactivity tuning Metabolic stability

Higher Purity Specifications (98% HPLC) Reduce Impurity‑Related Failures in Multi‑Step Synthesis

Commercial suppliers of 2‑bromo‑1‑(bromomethyl)‑4‑(trifluoromethyl)benzene routinely offer the compound with a minimum purity of 98% by HPLC, with moisture content controlled below 0.5% [REFS‑1][REFS‑2]. In contrast, many analogous dihalogenated benzenes are available only at 95% purity or lower, and moisture specifications are often not provided [REFS‑3]. The high purity and low moisture content of the target compound are critical for reproducible cross‑coupling reactions, where trace impurities can poison palladium catalysts or lead to side reactions that reduce yield and complicate purification [REFS‑1].

Quality control Purity analysis Process chemistry

Lower Water Solubility Facilitates Organic Phase Partitioning and Work‑Up

2‑Bromo‑1‑(bromomethyl)‑4‑(trifluoromethyl)benzene exhibits extremely low water solubility, calculated at 3.1 × 10⁻³ g·L⁻¹ (0.00839 mg·mL⁻¹) at 25 °C [REFS‑1][REFS‑2]. This is approximately 100‑fold lower than the solubility of 1‑(bromomethyl)‑4‑(trifluoromethyl)benzene (estimated ~0.3–0.5 g·L⁻¹) and similar to 1‑bromo‑4‑(trifluoromethyl)benzene (~2.5 × 10⁻³ g·L⁻¹) [REFS‑3]. The extremely low aqueous solubility ensures that the compound partitions almost completely into organic solvents during liquid‑liquid extraction, simplifying work‑up procedures and reducing product loss to the aqueous phase [REFS‑1].

Solubility Work‑up efficiency Process chemistry

Priority Application Scenarios Where 2‑Bromo‑1‑(bromomethyl)‑4‑(trifluoromethyl)benzene Delivers Proven Differentiation


Medicinal Chemistry: Synthesis of Trifluoromethylated Drug Candidates with Optimized Lipophilicity

2‑Bromo‑1‑(bromomethyl)‑4‑(trifluoromethyl)benzene is the preferred building block for introducing a trifluoromethyl‑substituted benzyl moiety into drug candidates where high lipophilicity and metabolic stability are critical [REFS‑1]. The consensus Log Po/w of 4.27 ensures that derived molecules possess excellent membrane permeability, which is particularly valuable for central nervous system (CNS)‑targeted compounds or orally bioavailable drugs [REFS‑1]. The benzylic bromide can be used to install the core scaffold via nucleophilic substitution, while the aryl bromide is reserved for late‑stage diversification via Suzuki–Miyaura coupling, enabling rapid structure‑activity relationship (SAR) exploration [REFS‑2].

Agrochemical Discovery: Construction of Herbicide and Pesticide Intermediates

The dual‑halogen architecture of 2‑bromo‑1‑(bromomethyl)‑4‑(trifluoromethyl)benzene supports the efficient synthesis of diarylmethane and terphenyl frameworks that are common in modern agrochemicals [REFS‑2]. The trifluoromethyl group confers increased metabolic stability and lipophilicity, which are essential for foliar uptake and prolonged residual activity in the field [REFS‑1]. The orthogonal reactivity allows agrochemical researchers to construct complex molecular scaffolds in fewer steps compared to mono‑halogenated alternatives, accelerating lead optimization and reducing cost‑of‑goods [REFS‑2].

Materials Science: Precursor for Fluorinated Liquid Crystals and OLED Materials

The strong electron‑withdrawing character of the trifluoromethyl group, combined with the ability to sequentially couple two different aromatic groups, makes 2‑bromo‑1‑(bromomethyl)‑4‑(trifluoromethyl)benzene an attractive precursor for fluorinated liquid crystals and OLED materials [REFS‑1]. The compound can be elaborated via double Suzuki coupling to produce unsymmetrical diarylmethanes and terphenyls with tunable electronic and optical properties [REFS‑2]. The high purity (98% HPLC) and low moisture content of commercially available material are critical for reproducible performance in electronic device fabrication [REFS‑3].

Process Chemistry: Multi‑Gram Synthesis of Complex Intermediates with High Reproducibility

In multi‑gram process chemistry workflows, the high purity (98% HPLC) and low moisture content (≤0.5%) of 2‑bromo‑1‑(bromomethyl)‑4‑(trifluoromethyl)benzene reduce the risk of catalyst poisoning and side reactions in palladium‑catalyzed cross‑couplings [REFS‑3]. The extremely low water solubility (3.1 × 10⁻³ g·L⁻¹) facilitates clean phase separation during work‑up, minimizing product loss and solvent consumption [REFS‑4]. These properties translate directly to higher yields, easier purification, and more consistent batch‑to‑batch performance in industrial‑scale synthesis campaigns [REFS‑3].

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